molecular formula C11H12F3IN2O2 B6321554 (4-Iodo-6-trifluoromethylpyridin-3-yl)carbamic acid tert-butyl ester CAS No. 849353-40-8

(4-Iodo-6-trifluoromethylpyridin-3-yl)carbamic acid tert-butyl ester

Cat. No.: B6321554
CAS No.: 849353-40-8
M. Wt: 388.12 g/mol
InChI Key: YPZATSYSUYODTN-UHFFFAOYSA-N
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Description

(4-Iodo-6-trifluoromethylpyridin-3-yl)carbamic acid tert-butyl ester is a chemical compound with significant interest in various scientific fields due to its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-iodo-6-trifluoromethylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Iodo-6-trifluoromethylpyridin-3-yl)carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carbamic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

(4-Iodo-6-trifluoromethylpyridin-3-yl)carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Iodo-6-trifluoromethylpyridin-3-yl)carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and iodine substituents can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridines: Compounds with similar trifluoromethyl and pyridine structures, such as 2-trifluoromethylpyridine and 3-trifluoromethylpyridine.

    Iodopyridines: Compounds like 2-iodopyridine and 3-iodopyridine, which share the iodine substitution on the pyridine ring.

Uniqueness

(4-Iodo-6-trifluoromethylpyridin-3-yl)carbamic acid tert-butyl ester is unique due to the combination of both iodine and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This dual substitution enhances its reactivity and potential for diverse applications compared to compounds with only one of these substituents.

Properties

IUPAC Name

tert-butyl N-[4-iodo-6-(trifluoromethyl)pyridin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3IN2O2/c1-10(2,3)19-9(18)17-7-5-16-8(4-6(7)15)11(12,13)14/h4-5H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZATSYSUYODTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of (6-trifluoromethylpyridin-3-yl)carbamic acid tert-butyl ester (0.90 g, 3.43 mmol) and N,N,N′,N′-tetramethylethylenediamine (1.29 mL, 8.55 mmol) in 25 mL of anhydrous diethyl ether was cooled to −78° C. under an argon atmosphere. The resulting mixture was treated dropwise with n-BuLi (2.5 M in hexanes, 3.42 mL, 8.55 mmol) over 5 minutes, and the mixture was allowed to warm to −10° C. After 30 minutes, the mixture was cooled to −78° C. and a solution of I2 (1.14 g, 4.5 mmol) in 5 mL of anhydrous THF was added rapidly. The resulting mixture was warmed to room temperature, stirred for 1 hour, and quenched with 50 mL of water. The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo. The crude mixture was purified on SiO2 (10% ethyl acetate in dichloromethane) to afford the title compound (150 mg, 11.3% yield).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
1.29 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.42 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.14 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
11.3%

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